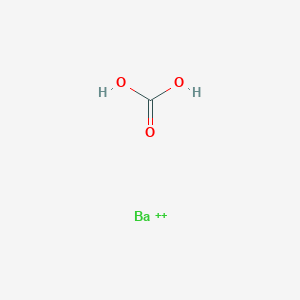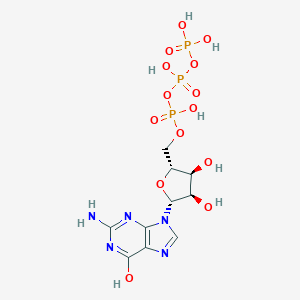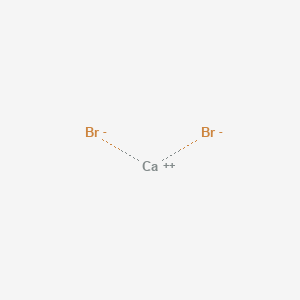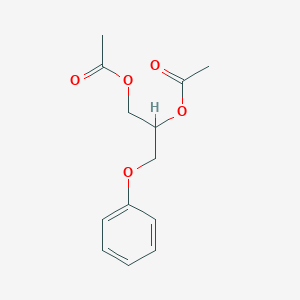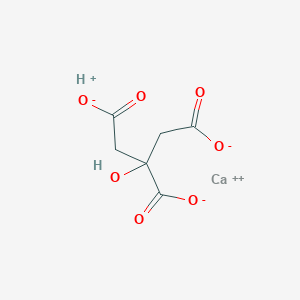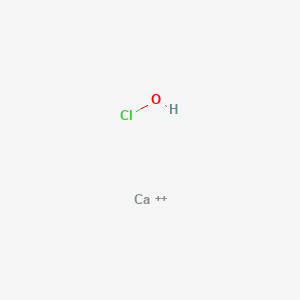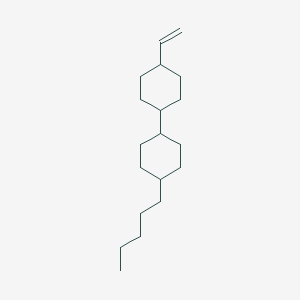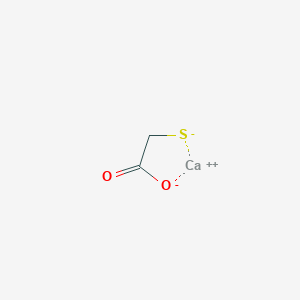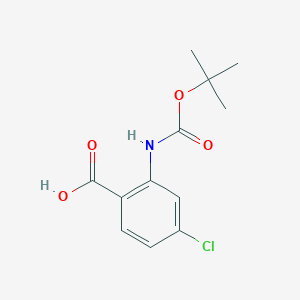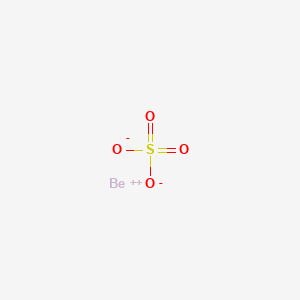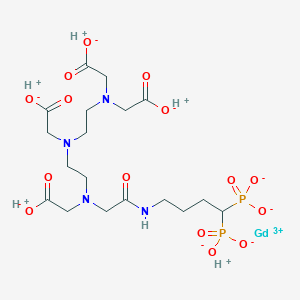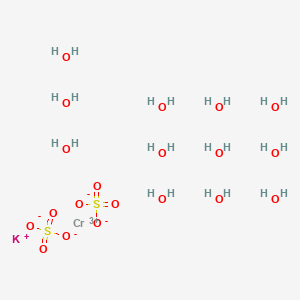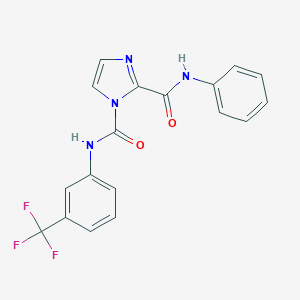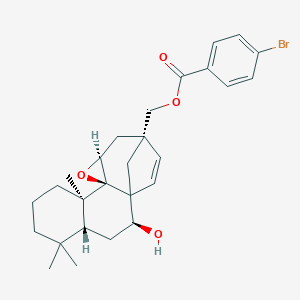
17-Bbehb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Bbehb is a synthetic compound that has been extensively researched due to its potential therapeutic applications. This compound belongs to the class of benzimidazoles and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 17-Bbehb is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and signaling pathways involved in cellular processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, it has been found to inhibit the NF-kB signaling pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
17-Bbehb has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and immune response. In addition, it has been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 17-Bbehb in lab experiments is its specificity. The compound has been found to exhibit selective activity against certain enzymes and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of using 17-Bbehb is its complexity. The synthesis of the compound is a complex process that requires specialized equipment and expertise, which may limit its availability and use in some labs.
Zukünftige Richtungen
There are several future directions for research on 17-Bbehb. One area of interest is its potential in the treatment of neurodegenerative diseases. Further studies are needed to determine the compound's mechanism of action in these diseases and its potential therapeutic applications. In addition, there is interest in exploring the compound's anti-viral properties and its potential use in the treatment of viral infections. Finally, there is a need for further studies to optimize the synthesis of 17-Bbehb and make it more widely available for research purposes.
Conclusion
In conclusion, 17-Bbehb is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its synthesis is a complex process that requires expertise in organic chemistry and specialized equipment. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, as well as neuroprotective effects. Further research is needed to determine its mechanism of action and potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 17-Bbehb is a complex process that involves several steps. The compound is typically synthesized through a reaction between 2,3-diaminopyridine and 2-chlorobenzaldehyde. The resulting product is then subjected to further reactions, including cyclization and oxidation, to yield the final product. The synthesis of 17-Bbehb requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
17-Bbehb has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
134513-16-9 |
|---|---|
Produktname |
17-Bbehb |
Molekularformel |
C27H33BrO4 |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
[(2S,4R,9R,10R,12S,14R)-2-hydroxy-5,5,9-trimethyl-11-oxapentacyclo[12.2.1.01,10.04,9.010,12]heptadec-15-en-14-yl]methyl 4-bromobenzoate |
InChI |
InChI=1S/C27H33BrO4/c1-23(2)9-4-10-24(3)19(23)13-20(29)26-12-11-25(15-26,14-21-27(24,26)32-21)16-31-22(30)17-5-7-18(28)8-6-17/h5-8,11-12,19-21,29H,4,9-10,13-16H2,1-3H3/t19-,20+,21+,24-,25+,26?,27-/m1/s1 |
InChI-Schlüssel |
XRJFRXRBPQBNOI-UWNSIUDESA-N |
Isomerische SMILES |
C[C@@]12CCCC([C@H]1C[C@@H](C34[C@@]25[C@@H](O5)C[C@](C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)(C)C |
SMILES |
CC1(CCCC2(C1CC(C34C25C(O5)CC(C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)C)C |
Kanonische SMILES |
CC1(CCCC2(C1CC(C34C25C(O5)CC(C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)C)C |
Synonyme |
17-(4-bromobenzoyloxy)-9 beta,11 beta-epoxy-7 beta-hydroxy-ent-beyerene 17-(4-bromobenzoyloxy)-9,11-epoxy-7-hydroxybeyerene 17-BBEHB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



